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Compound of Interest

Compound Name:
3,3-Dimethylindolin-4-amine

dihydrochloride

CAS No.: 2411639-80-8

Cat. No.: B2873420

Get Quote

The indoline (2,3-dihydro-1H-indole) scaffold is a privileged heterocyclic motif frequently found

in natural products and synthetic bioactive molecules.[1] Its structural rigidity and three-

dimensional character make it an attractive core for designing novel therapeutic agents. A key

variant of this structure, the 4-aminoindoline, incorporates a primary amino group at the C4

position of the benzene ring. This functional group serves as a critical anchor and a versatile

synthetic handle, enabling the development of a diverse library of derivatives with a wide

spectrum of pharmacological activities.[2]

This guide provides a comprehensive overview of 4-aminoindoline derivatives for researchers

and drug development professionals. We will explore the core chemical properties, delve into

established and innovative synthetic strategies, and examine their burgeoning applications in

medicinal chemistry, with a particular focus on their roles as kinase inhibitors, central nervous

system agents, and anti-inflammatory compounds.
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The parent compound, 4-aminoindole (which readily tautomerizes from the indoline form),

presents as a solid with a melting point between 106-109 °C.[3][4] Its unique structure,

featuring an electron-rich aromatic system fused to a nitrogen-containing five-membered ring,

imparts distinct chemical reactivity and allows it to serve as a crucial building block in organic

synthesis.[2]

Property Value Source(s)

Molecular Formula C₈H₈N₂ [4][5][6]

Molecular Weight 132.16 g/mol [4][5]

CAS Number 5192-23-4 [3][4][6]

Melting Point 106-109 °C [3][4][7]

Appearance Purple / White Solid Powder [2][6]

Purity ≥97% (Commercially available) [4][6][7]

Key Hazards Skin/Eye Irritant [4]

Storage Conditions 0-8°C, Air & Light Sensitive [6]

Part 1: Synthesis of the 4-Aminoindoline Core
The strategic synthesis of the 4-aminoindoline scaffold is paramount for its subsequent

elaboration into diverse derivatives. Several methodologies have been established, each with

distinct advantages concerning starting material availability, yield, and scalability.

Classical Reduction of 4-Nitroindole
A common and straightforward method involves the reduction of a nitro group at the C4

position of an indole ring. This approach is often favored for its reliability and the commercial

availability of the 4-nitroindole precursor.

The causality behind this choice of reagents is rooted in classical organic chemistry. Iron

powder in the presence of an acid like acetic or hydrochloric acid creates a potent reducing

environment capable of selectively converting the nitro group to a primary amine without over-

reducing the indole core.[3][8] This method is robust and generally high-yielding.
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Reaction Setup: To a solution of 4-nitroindole (1.0 g, 6.17 mmol) in ethanol (20 mL) in a

round-bottom flask, sequentially add iron powder (1.20 g, 21.58 mmol) and acetic acid (2.47

mL, 43.19 mmol).

Heating: Heat the reaction mixture to reflux and maintain for 14 hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC).

Workup: Upon completion, remove the ethanol solvent via rotary evaporation.

Extraction: Disperse the resulting residue in a biphasic mixture of water and ethyl acetate.

Extract the aqueous layer multiple times with ethyl acetate.

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄),

filter, and concentrate under reduced pressure to yield the crude 4-aminoindole product.

Further purification can be achieved by column chromatography.
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Workflow: Synthesis of 4-Aminoindole

Start: 4-Nitroindole Solution
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(Rotary Evaporation)

Step 3

Liquid-Liquid Extraction
(Ethyl Acetate/Water)

Step 4

Dry, Filter, Concentrate

Step 5

End Product:
4-Aminoindole

Step 6
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Mechanism: ATP-Competitive Kinase Inhibition
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Fig. 2: 4-Aminoindoline derivatives can act as kinase inhibitors.

Dopamine Receptor Modulation
Derivatives of the 4-aminoindole/indoline core are potent modulators of dopamine receptors,

which are critical targets for treating neuropsychiatric disorders. [9]For example, C4-ethylamino

indole derivatives have been identified as dopamine receptor agonists, with the drug

Ropinirole, used for Parkinson's disease, being a prominent example. [10]Conversely, by

modifying the substituents on the amino group, it is possible to develop selective dopamine D3

receptor antagonists. [9][11]These antagonists are being investigated for the treatment of

substance abuse and schizophrenia. [9]The indoline structure mimics the endogenous ligand

dopamine, allowing it to fit into the receptor's binding pocket.
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Signaling: Dopamine D3 Receptor (D3R) Antagonism
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Fig. 3: Antagonism of the D3 receptor by 4-aminoindoline derivatives.

Anti-inflammatory and Antioxidant Activity
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Chronic inflammation is implicated in a wide range of diseases. Novel indoline derivatives have

demonstrated potent antioxidant and anti-inflammatory properties. [12]In cellular models,

certain derivatives protected macrophages from cytotoxicity induced by hydrogen peroxide and

suppressed the elevation of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha

(TNF-α) and Interleukin-6 (IL-6) following lipopolysaccharide (LPS) stimulation. [12]Some

compounds exhibited anti-inflammatory activity at concentrations 100 times lower than

unsubstituted indoline, highlighting the significant contribution of specific functionalizations. [12]

Other Therapeutic Areas
The versatility of the 4-aminoindoline scaffold extends to several other areas:

Anticancer: C7-aminoindoline derivatives have been identified as microtubule protein

inhibitors, a mechanism used by several successful chemotherapy drugs. [10]The scaffold is

also used to synthesize tricyclic pyrroloquinoline structures with antimitotic activity. [4][5]*

Antimicrobial: The indole skeleton is a common feature in molecules with antibacterial and

antifungal properties. [13]Various derivatives have been synthesized and evaluated against

bacterial strains like B. subtilis and E. coli. [13]* Antiviral: The core has been incorporated

into non-peptidic HIV protease inhibitors. [5]

Conclusion and Future Outlook
4-Aminoindoline derivatives represent a highly versatile and valuable class of compounds in

modern drug discovery. The core scaffold provides an ideal foundation for generating extensive

chemical libraries through functionalization of the C4 amino group and other positions on the

indoline ring. Their proven success in modulating key biological targets, particularly protein

kinases and G-protein coupled receptors, underscores their therapeutic potential. Future

research will likely focus on developing derivatives with enhanced selectivity to minimize off-

target effects, exploring novel synthetic routes to access more complex structures, and

expanding their application into new disease areas. The continued exploration of this privileged

scaffold promises to yield the next generation of innovative therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Foundational & Exploratory

Check Availability & Pricing
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